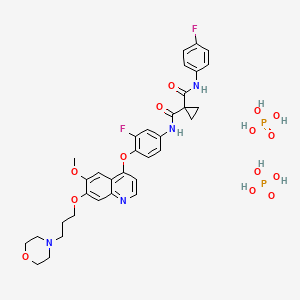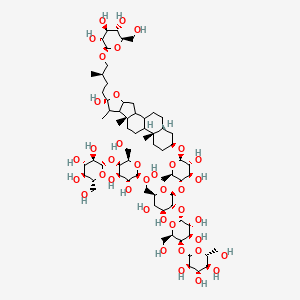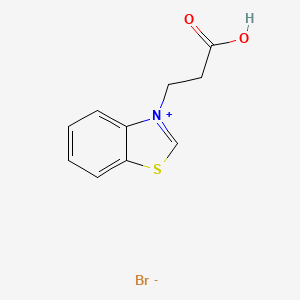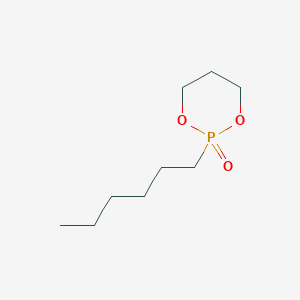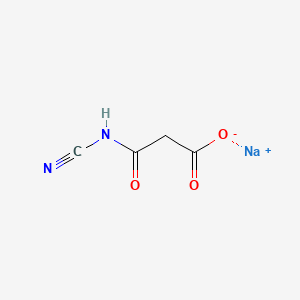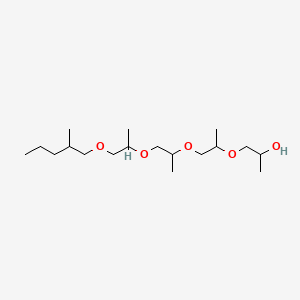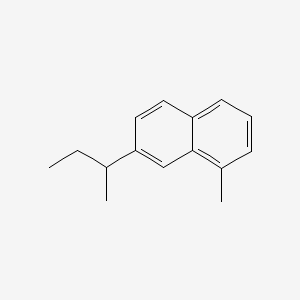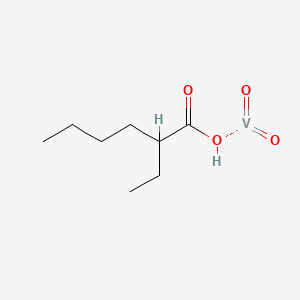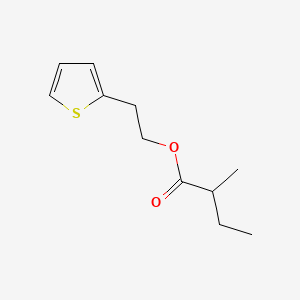
Hexyl methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl methylphosphinate is an organophosphorus compound with the molecular formula C7H17O2P. It is characterized by the presence of a hexyl group attached to a methylphosphinate moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl methylphosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with methylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Hexyl alcohol+Methylphosphinic acid→Hexyl methylphosphinate+Water
The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexyl methylphosphonate.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Hexyl methylphosphonate.
Reduction: Hexyl phosphine.
Substitution: Various substituted phosphinates depending on the reagents used.
Applications De Recherche Scientifique
Hexyl methylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which hexyl methylphosphinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, thereby modulating various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications.
Comparaison Avec Des Composés Similaires
- Ethyl methylphosphinate
- Butyl methylphosphinate
- Propyl methylphosphinate
Propriétés
Numéro CAS |
85187-13-9 |
|---|---|
Formule moléculaire |
C7H16O2P+ |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
hexoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C7H16O2P/c1-3-4-5-6-7-9-10(2)8/h3-7H2,1-2H3/q+1 |
Clé InChI |
PRVRSWUYECZVOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCO[P+](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




